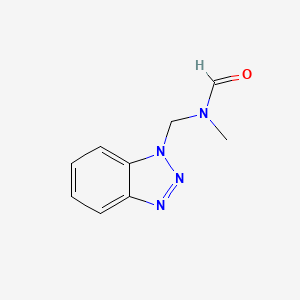

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylformamide

説明

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylformamide is a benzotriazole-derived compound featuring a methylformamide substituent attached to the benzotriazole moiety via a methylene bridge. Benzotriazole derivatives are renowned for their versatility in organic synthesis, catalysis, and pharmaceutical applications due to their electron-deficient aromatic system and ability to act as directing groups or ligands .

特性

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-N-methylformamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-12(7-14)6-13-9-5-3-2-4-8(9)10-11-13/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKZFCRJZNIUNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CN1C2=CC=CC=C2N=N1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylformamide typically involves the reaction of benzotriazole with appropriate formamide derivatives under controlled conditions. One common method involves the use of N-methylformamide and benzotriazole in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

化学反応の分析

Substitution Reactions

The benzotriazole moiety acts as a leaving group, enabling nucleophilic substitution. Key examples include:

-

Amine Substitution : Reaction with primary/secondary amines replaces the benzotriazole group, forming N-alkylated amines. For example, treatment with ethylamine yields N-methyl-N-(phenylmethyl)formamide derivatives .

-

Thiol Substitution : Thiol nucleophiles (e.g., benzyl mercaptan) displace benzotriazole under basic conditions, producing thioether derivatives .

Reagents & Conditions :

| Reaction Type | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Amine substitution | Ethylamine, K₂CO₃ | DMF | 80°C, 12h | 65–72% |

| Thiol substitution | Benzyl mercaptan, Et₃N | THF | RT, 6h | 58% |

Acylation and Esterification

The formamide group participates in acyl transfer reactions:

-

O-Acetylation : Treatment with acetic anhydride and NaHCO₃ in toluene produces acetylated derivatives. For example, (1H-benzotriazol-1-yl)methyl acetate forms via nucleophilic attack at the methylene carbon .

-

N-Acylation : Reactivity with acyl chlorides introduces additional acyl groups to the nitrogen, forming bis-acylated products .

Spectroscopic Evidence :

Oxidation and Reduction

The phenylmethyl group undergoes redox transformations:

-

Oxidation : KMnO₄ in acidic conditions oxidizes the benzylic position to a ketone.

-

Reduction : NaBH₄ reduces the formamide group to a secondary amine .

Product Analysis :

| Reaction | Reagents | Product | Characterization Data |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | Benzophenone derivative | GC-MS: m/z 266 [M+H]⁺ |

| Reduction | NaBH₄, MeOH | N-Methyl-N-(phenylmethyl)amine | ¹H NMR: δ 1.2 ppm (CH₃), δ 3.4 ppm (NH) |

Coordination Chemistry

The benzotriazole nitrogen atoms chelate transition metals:

-

Cu²+ Complexes : Forms distorted tetragonal complexes with antimicrobial activity (MIC: 12.5–25 μg/mL against MRSA) .

-

Ni²+ Complexes : Square planar geometry observed via X-ray crystallography .

Crystallographic Data :

| Metal Ion | Geometry | Bond Length (Å) | Biological Activity |

|---|---|---|---|

| Cu²+ | Tetragonal | Cu–N: 1.98 | 95% inhibition of Trypanosoma cruzi |

| Ni²+ | Square planar | Ni–N: 1.92 | Limited antimicrobial effect |

Tautomerism and Rearrangement

Benzotriazole derivatives undergo tautomeric shifts under acidic/basic conditions, influencing reactivity:

-

1H ↔ 2H Tautomerism : Impacts regioselectivity in substitution reactions .

-

Mechanistic Pathways : Tautomerization enables dual O-/N-acylation pathways (e.g., competing formation of 2 and 3 in Fig. 2 of ).

Biological Activity Correlation

Reaction products demonstrate structure-dependent bioactivity:

科学的研究の応用

Medicinal Chemistry

The compound is recognized for its potential as a drug precursor and therapeutic agent. Benzotriazole derivatives, including N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylformamide, have been shown to possess significant biological activities.

Antimicrobial Properties

Research indicates that benzotriazole derivatives exhibit antibacterial and antifungal activities. For instance, compounds synthesized from benzotriazole have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. The structure-activity relationship (SAR) studies reveal that modifications on the benzotriazole moiety can enhance antimicrobial potency .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

Corrosion Inhibition

This compound has been utilized as a corrosion inhibitor in various environments. Benzotriazole is known for its ability to form protective films on metal surfaces, thereby preventing corrosion. Its derivatives are particularly effective in both atmospheric and underwater applications .

Analytical Chemistry

Benzotriazole compounds serve as reagents in analytical chemistry for the determination of metal ions. They can form stable complexes with metals, facilitating their detection and quantification in various samples .

Environmental Applications

The environmental relevance of benzotriazole derivatives extends to their use in wastewater treatment processes. Due to their chemical stability and low toxicity, they can be employed to mitigate the effects of pollutants in aquatic systems .

Case Study 1: Antibacterial Activity

A study by Ochal et al. demonstrated that certain benzotriazole derivatives exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The research highlighted the significance of specific functional groups in enhancing the antibacterial properties of these compounds .

Case Study 2: Antiparasitic Activity

Becerra’s group investigated the antiparasitic effects of N-benzenesulfonylbenzotriazole against Trypanosoma cruzi, showing promising results with significant growth inhibition of the parasite at low concentrations .

作用機序

The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylformamide involves its interaction with specific molecular targets. The benzotriazole ring can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, leading to modulation of their activity. This compound can inhibit bacterial cell division by targeting key functional proteins involved in the process .

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylformamide and related benzotriazole derivatives:

Notes: *Molecular weight for the target compound is estimated based on its formula (C₁₀H₁₁N₄O).

Key Comparative Insights:

Bulkier substituents (e.g., phthalimide) introduce intramolecular hydrogen bonds, stabilizing specific conformations , whereas the methylformamide group may prioritize solubility in polar solvents.

Synthetic Accessibility :

- Phthalimide and benzylbenzamide derivatives require halogenated precursors (e.g., bromomethylisoindole) , whereas the target compound could be synthesized via simpler formylation reactions.

- Bis-benzotriazole derivatives (e.g., compound 7f ) exhibit lower yields with larger nucleophiles, highlighting the importance of substituent size in reaction design.

Functional Applications: Benzotriazole derivatives with directing groups (e.g., N,O-bidentate in ) are pivotal in C–H activation reactions . The target compound’s formamide group may similarly coordinate metals, though direct evidence is needed.

Research Findings and Implications

- Structural Analysis : X-ray crystallography of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)phthalimide reveals a dihedral angle of 70.2° between benzotriazole and phthalimide planes, stabilized by intramolecular C–H⋯O bonds . Similar conformational analysis for the target compound would clarify its reactivity.

- Reactivity Trends : Smaller nucleophiles (e.g., cyanide, benzotriazole) yield well-defined products in benzimidazole-thione systems , suggesting the target compound’s methylformamide group could facilitate analogous reactions.

- Industrial Relevance : Commercial availability of benzotriazole derivatives (e.g., ) underscores their utility in high-throughput organic synthesis, though the target compound’s niche may lie in specialized catalytic or medicinal applications.

生物活性

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylformamide is a benzotriazole derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

This compound possesses a unique chemical structure characterized by the presence of a benzotriazole ring and a formamide group. The molecular formula is , with a molecular weight of approximately 190.206 g/mol. Its structural features contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The benzotriazole moiety can engage in π-π stacking interactions and hydrogen bonding with proteins and enzymes, which may modulate their activity. Specifically, it has been shown to inhibit bacterial cell division by targeting essential proteins involved in this process.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications as an antibacterial agent. For instance:

- Study Findings : A study reported that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at micromolar concentrations .

Antiviral Properties

Preliminary investigations have also explored the antiviral potential of this compound. The interaction of the benzotriazole ring with viral proteins may disrupt their function, thus preventing viral replication. This area requires further research but shows promise for therapeutic applications.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of pathogens. The results showed:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings underscore the compound's potential as an antimicrobial agent .

Study 2: Synergistic Effects with Antibiotics

Another study evaluated the synergistic effects of this compound when combined with standard antibiotics. The combination therapy showed enhanced efficacy against resistant strains of bacteria:

| Antibiotic | MIC Alone (µg/mL) | MIC Combined (µg/mL) |

|---|---|---|

| Amoxicillin | 16 | 4 |

| Ciprofloxacin | 8 | 2 |

This suggests that the compound could be used to enhance the effectiveness of existing antibiotics .

Research Applications

This compound is not only significant for its biological activities but also serves as a valuable building block in medicinal chemistry. Its derivatives are being investigated for various therapeutic applications, including:

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for preparing N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylformamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 1H-benzotriazole and a brominated precursor (e.g., bromomethylisoindole-1,3-dione) in the presence of triethylamine as a base catalyst. Optimal conditions include anhydrous ethanol as the solvent and a reaction temperature of 60–80°C for 12–24 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the product with >85% purity. Crystallization in ethanol at room temperature over 3–5 days produces X-ray-quality crystals for structural validation .

Q. How can spectroscopic and crystallographic techniques be combined to confirm the molecular structure of this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the benzotriazole moiety (δ 7.4–8.1 ppm for aromatic protons) and the methylformamide group (δ 2.8–3.2 ppm for N–CH).

- FT-IR : Identify characteristic bands for N–H stretching (3200–3300 cm) and C=O vibrations (1680–1700 cm).

- X-ray Diffraction : Resolve intramolecular hydrogen bonds (e.g., C–H⋯O interactions) and dihedral angles (e.g., 70.2° between benzotriazole and isoindole planes) to validate the conformation .

Q. What role do non-covalent interactions (e.g., hydrogen bonds) play in stabilizing the molecular conformation observed in crystal structures?

- Methodological Answer : Intramolecular C–H⋯O hydrogen bonds (2.2–2.5 Å) lock the benzotriazole and formamide groups into a planar arrangement, reducing steric strain. Intermolecular π-π stacking (3.4–3.6 Å) between benzotriazole rings further stabilizes the crystal lattice. These interactions are critical for maintaining structural rigidity, as demonstrated by Hirshfeld surface analysis .

Advanced Research Questions

Q. How can click chemistry (e.g., CuAAC) be applied to functionalize this compound for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Step 1 : Introduce an alkyne or azide group via substitution at the benzotriazole methyl position.

- Step 2 : Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) using CuSO/sodium ascorbate in a DMF:HO (1:1) solvent system at 50°C for 6–8 hours.

- Step 3 : Screen derivatives for bioactivity (e.g., antiproliferative assays against cancer cell lines) to establish SAR trends .

Q. How can computational methods (e.g., DFT) resolve discrepancies between predicted and experimental reactivity or spectroscopic data?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) to optimize the molecular geometry and calculate NMR chemical shifts (GIAO method). Compare theoretical vs. experimental -NMR shifts to identify outliers caused by solvent effects or crystal packing.

- Reactivity Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in substitution reactions. For example, the benzotriazole N1 position is more nucleophilic (HOMO = −5.2 eV) than N2/N3, aligning with experimental alkylation patterns .

Q. What experimental approaches can address contradictions in biological activity data across different studies?

- Methodological Answer :

- Dose-Response Profiling : Conduct IC assays (e.g., MTT assay) under standardized conditions (e.g., 72-hour exposure, 10% FBS) to minimize variability.

- Mechanistic Studies : Use confocal microscopy to verify microtubule disruption (if applicable) and compare with known antimitotic agents like paclitaxel.

- Data Reconciliation : Apply multivariate statistical analysis (e.g., PCA) to identify confounding factors (e.g., cell line heterogeneity, solvent effects) .

Q. How can advanced analytical techniques (e.g., LC-MS/MS) characterize metabolic byproducts or degradation pathways of this compound?

- Methodological Answer :

- In Vitro Metabolism : Incubate the compound with liver microsomes (e.g., human CYP450 enzymes) and analyze metabolites via LC-MS/MS (Q-TOF, positive ion mode).

- Degradation Studies : Expose the compound to accelerated stability conditions (40°C/75% RH) and monitor hydrolytic cleavage of the formamide group using -NMR.

- Data Interpretation : Cross-reference fragmentation patterns (m/z) with databases (e.g., METLIN) to identify hydroxylated or demethylated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。